1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these rings with the piperidine ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols: These compounds share a similar pyrimidine and pyrazole structure but differ in their functional groups and overall molecular architecture.
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H28N6O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H28N6O3S/c1-13-10-14(2)22-20(21-13)25-7-4-16(5-8-25)19(27)23-18-11-15(3)24-26(18)17-6-9-30(28,29)12-17/h10-11,16-17H,4-9,12H2,1-3H3,(H,23,27) |
InChI Key |
FZOVYNFACGRMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC(=NN3C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
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